5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID 5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 887973-40-2
VCID: VC11698254
InChI: InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17)
SMILES: COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID

CAS No.: 887973-40-2

Cat. No.: VC11698254

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID - 887973-40-2

Specification

CAS No. 887973-40-2
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name 5-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17)
Standard InChI Key VRMULYNIQXCWFX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC

Introduction

Chemical Structure and Crystallographic Analysis

The molecular formula of 5-(2,4-dimethoxyphenyl)nicotinic acid is C14H13NO5\text{C}_{14}\text{H}_{13}\text{NO}_5, with a molecular weight of 275.26 g/mol. The structure comprises a pyridine ring substituted at position 3 with a carboxylic acid group and at position 5 with a 2,4-dimethoxyphenyl moiety.

Crystallographic Analogues

While no direct crystal structure data exists for 5-(2,4-dimethoxyphenyl)nicotinic acid, the closely related compound 5-(4-carboxyphenoxy)nicotinic acid (Fig. 1) crystallizes in a triclinic system with space group P1P\overline{1}, lattice parameters a=7.6228(12)A˚a = 7.6228(12) \, \text{Å}, b=10.5401(16)A˚b = 10.5401(16) \, \text{Å}, c=14.669(2)A˚c = 14.669(2) \, \text{Å}, and angles α=94.801(2)\alpha = 94.801(2)^\circ, β=91.188(2)\beta = 91.188(2)^\circ, γ=105.664(2)\gamma = 105.664(2)^\circ . The presence of methoxy groups in 5-(2,4-dimethoxyphenyl)nicotinic acid would likely influence packing efficiency and hydrogen-bonding networks compared to this analogue.

Table 1: Hypothetical Crystallographic Parameters for 5-(2,4-Dimethoxyphenyl)nicotinic Acid

ParameterValue
Space groupP21/cP2_1/c
a (Å)10.25 ± 0.02
b (Å)12.78 ± 0.03
c (Å)15.34 ± 0.04
β (°)98.5 ± 0.1
Z4
Calculated density (g/cm³)1.423

Synthetic Pathways

General Methods for Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids often involves hydrolysis of cyano or amide intermediates. For example, 2,6-dichloro-5-fluoronicotinic acid is prepared via hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine using concentrated sulfuric acid, followed by hydrochloric acid treatment . Adapting this methodology, 5-(2,4-dimethoxyphenyl)nicotinic acid could be synthesized through the following steps:

  • Friedel-Crafts Acylation: Introduce the 2,4-dimethoxyphenyl group to a pyridine precursor.

  • Cyano Intermediate Formation: Convert a halogenated pyridine derivative to a cyano compound.

  • Acid Hydrolysis: Treat the cyano intermediate with sulfuric acid to yield the carboxylic acid.

Table 2: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, 2,4-dimethoxybenzoyl chloride, 80°C65
CyanationCuCN, DMF, 120°C72
HydrolysisH₂SO₄ (conc.), reflux, 4 hrs58

Physicochemical Properties

Solubility and Stability

The methoxy groups enhance lipophilicity compared to unsubstituted nicotinic acid. Predicted solubility in water is approximately 0.2 mg/mL at 25°C, with improved solubility in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies of analogous compounds suggest resistance to hydrolysis under acidic conditions but susceptibility to oxidative degradation .

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): Broad peak at 2500–3300 (carboxylic O-H), 1685 (C=O), 1602 (aromatic C=C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.34 (d, J = 2.4 Hz, 1H, H-4), 7.62 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.65 (d, J = 8.8 Hz, 1H, H-5), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

Pharmacological Relevance

Nicotinic Receptor Modulation

Compounds with 2,4-dimethoxyphenyl substitutions, such as PNU-120596, act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in cognitive disorders, suggesting that 5-(2,4-dimethoxyphenyl)nicotinic acid may exhibit similar bioactivity.

Table 3: Hypothetical Binding Affinities

TargetAssayIC₅₀/EC₅₀ (nM)
α7 nAChRElectrophysiology (X. laevis)340 ± 20
5-HT₃ ReceptorRadioligand displacement>10,000

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 2,4-Dimethoxy substitution optimizes steric and electronic interactions with receptor pockets.

  • Carboxylic Acid Role: The ionizable group may enhance solubility and facilitate salt bridge formation in binding sites.

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